3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one is a heterocyclic compound that combines the structural features of benzothiazole and chromenone
Mechanism of Action
Target of Action
tuberculosis . They have also been studied for their anticonvulsant properties and their ability to inhibit IN nuclear translocation .
Mode of Action
tuberculosis . They also exhibit a large Stokes shift, which results from excited state intramolecular proton transfer .
Biochemical Pathways
Result of Action
tuberculosis , suggesting that they may have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of 2-aminobenzenethiol with a suitable chromenone derivative. One common method is the reaction of 2-aminobenzenethiol with 7-hydroxy-4-chromenone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone derivative.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, ketones, and dihydrobenzothiazole compounds .
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: The compound is used in the development of organic luminophores for applications in optoelectronics and fluorescent probes
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core and exhibit similar biological activities.
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4-ones: These compounds have a quinazolinone moiety and are known for their antibacterial properties
Uniqueness
3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one is unique due to the presence of both benzothiazole and chromenone moieties, which confer distinct photophysical properties and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3S/c18-9-5-6-10-13(7-9)20-8-11(15(10)19)16-17-12-3-1-2-4-14(12)21-16/h1-8,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJUQVJLSQUYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=COC4=C(C3=O)C=CC(=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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